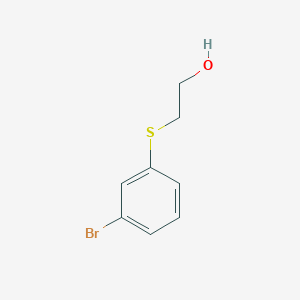

2-(3-Bromo-phenylsulfanyl)-ethanol

Descripción general

Descripción

2-(3-Bromo-phenylsulfanyl)-ethanol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl alcohol group through a sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-phenylsulfanyl)-ethanol typically involves the reaction of 3-bromothiophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 3-bromothiophenol and ethylene oxide.

Reaction Conditions: The reaction is usually conducted in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic attack of the thiol group on the ethylene oxide.

Procedure: 3-bromothiophenol is dissolved in a suitable solvent, and ethylene oxide is added dropwise while maintaining the reaction temperature. The mixture is stirred until the reaction is complete, and the product is isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromo-phenylsulfanyl)-ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding phenylsulfanyl-ethanol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 2-(3-Bromo-phenylsulfanyl)-acetaldehyde or 2-(3-Bromo-phenylsulfanyl)-acetic acid.

Reduction: Formation of 2-(3-Phenylsulfanyl)-ethanol.

Substitution: Formation of various substituted phenylsulfanyl-ethanol derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-(3-Bromo-phenylsulfanyl)-ethanol serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of functional groups through various chemical reactions, making it valuable in creating diverse chemical entities.

Reactions Involving this compound

- Nucleophilic Substitution : The bromo group can be substituted with nucleophiles, leading to the formation of various derivatives.

- Reduction Reactions : The compound can undergo reduction to yield alcohols or other functional groups, facilitating further synthetic pathways.

Medicinal Chemistry

Pharmacological Potential

Research indicates that this compound and its derivatives exhibit significant biological activity. They have been investigated for their potential as:

- Anticancer Agents : Studies suggest that compounds with similar structures may inhibit cancer cell proliferation.

- Antimicrobial Properties : The presence of the bromine atom and the phenylsulfanyl group can enhance antimicrobial activity against various pathogens.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on specific cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as a lead compound for drug development.

Materials Science

Applications in Polymer Chemistry

The compound has been explored for its utility in polymer synthesis, particularly in the development of specialty polymers with tailored properties. Its ability to participate in cross-linking reactions makes it suitable for producing:

- Thermosetting Resins : These materials exhibit excellent thermal stability and mechanical strength.

- Coatings and Adhesives : The incorporation of this compound into coatings can enhance adhesion properties and chemical resistance.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Versatile reactions including nucleophilic substitutions |

| Medicinal Chemistry | Anticancer and antimicrobial agents | Induces apoptosis in cancer cells |

| Materials Science | Specialty polymers, coatings, adhesives | Enhances thermal stability and adhesion properties |

Mecanismo De Acción

The mechanism of action of 2-(3-Bromo-phenylsulfanyl)-ethanol involves its interaction with specific molecular targets. The bromine atom and the phenylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Bromo-phenylsulfanyl)-ethylamine

- 2-(3-Bromo-phenylsulfanyl)-acetic acid

- 3-Bromophenylboronic acid

Uniqueness

2-(3-Bromo-phenylsulfanyl)-ethanol is unique due to the presence of both a bromine atom and a phenylsulfanyl group, which confer distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Actividad Biológica

2-(3-Bromo-phenylsulfanyl)-ethanol, with the chemical formula C9H10BrOS, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H10BrOS

- CAS Number : 1098108-96-3

- Molecular Weight : 251.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromophenyl and sulfanyl groups suggests potential interactions with enzymes and receptors involved in metabolic pathways.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes linked to inflammatory responses and cancer cell proliferation.

- Receptor Modulation : The compound might modulate receptor activity, impacting signaling pathways crucial for cellular functions.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Initial assessments have shown that this compound exhibits antimicrobial properties against certain Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

- Anticancer Properties : Studies indicate that it may induce apoptosis in cancer cell lines, particularly in breast cancer (MDA-MB-231) models, through mechanisms that involve the disruption of cell signaling pathways.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory effects in vitro, showing promise in reducing inflammation markers.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against selected bacterial strains | |

| Anticancer | Induces apoptosis in MDA-MB-231 cells | |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of this compound, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis, with significant changes observed at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Table 2: Anticancer Efficacy

| Concentration (µM) | % Apoptosis Induction | IC50 (µM) |

|---|---|---|

| 5 | 15% | |

| 10 | 30% | |

| 20 | 60% | 15 |

Safety and Toxicity Assessments

Toxicity studies conducted on human cell lines indicated that while this compound exhibits biological activity, it also presents a safety profile that requires careful evaluation. Preliminary results suggest minimal cytotoxicity at therapeutic doses, although further studies are necessary to fully understand its safety profile.

Propiedades

IUPAC Name |

2-(3-bromophenyl)sulfanylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYDJXDWLOXBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.